molecular formula C9H18N2 B12279188 (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine

(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B12279188
M. Wt: 154.25 g/mol
InChI Key: NYVYKDKLJTYRFP-MRVPVSSYSA-N
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Description

(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine is a nitrogen-containing heterocyclic compound. This compound is characterized by its bicyclic structure, which includes a six-membered nitrogen heterocycle fused to a cyclopentane ring. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aziridines and palladium-catalyzed reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of robust catalysts and optimized reaction pathways is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions to prevent side reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides. These reactions usually occur under mild conditions to preserve the integrity of the bicyclic structure.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine has significant potential in scientific research, particularly in drug discovery and development . Its unique structure makes it a valuable scaffold for designing bioactive molecules. The compound has been explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

In addition to medicinal chemistry, this compound is also used in organic synthesis as a building block for more complex molecules. Its reactivity and stability make it suitable for various synthetic applications, including the construction of natural product analogs and functional materials.

Mechanism of Action

The mechanism of action of (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine apart from these similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in drug design, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3/t8-/m1/s1

InChI Key

NYVYKDKLJTYRFP-MRVPVSSYSA-N

Isomeric SMILES

CC1([C@@H](C2CCN1CC2)N)C

Canonical SMILES

CC1(C(C2CCN1CC2)N)C

Origin of Product

United States

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